molecular formula C13H10F2N2O2 B2822102 4-(2,4-difluorobenzoyl)-N-methyl-1H-pyrrole-2-carboxamide CAS No. 692287-83-5

4-(2,4-difluorobenzoyl)-N-methyl-1H-pyrrole-2-carboxamide

Cat. No.: B2822102
CAS No.: 692287-83-5
M. Wt: 264.232
InChI Key: JKLNEQAZKDSTCH-UHFFFAOYSA-N
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Description

4-(2,4-Difluorobenzoyl)-N-methyl-1H-pyrrole-2-carboxamide is a synthetic small molecule characterized by a pyrrole-2-carboxamide core substituted at the 4-position with a 2,4-difluorobenzoyl group and an N-methyl carboxamide moiety. The 2,4-difluorobenzoyl group is a common pharmacophore in medicinal chemistry, known to enhance metabolic stability and binding affinity through electronic and steric effects .

Properties

IUPAC Name

4-(2,4-difluorobenzoyl)-N-methyl-1H-pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F2N2O2/c1-16-13(19)11-4-7(6-17-11)12(18)9-3-2-8(14)5-10(9)15/h2-6,17H,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKLNEQAZKDSTCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=CN1)C(=O)C2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-difluorobenzoyl)-N-methyl-1H-pyrrole-2-carboxamide typically involves the acylation of N-methylpyrrole-2-carboxamide with 2,4-difluorobenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include maintaining the temperature at around 0-5°C to control the rate of reaction and prevent side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process .

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Difluorobenzoyl)-N-methyl-1H-pyrrole-2-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

4-(2,4-Difluorobenzoyl)-N-methyl-1H-pyrrole-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-(2,4-difluorobenzoyl)-N-methyl-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For instance, it may bind to and inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Key Observations :

  • The trifluoromethyl group in increases hydrophobicity, which may enhance membrane permeability but reduce solubility.

Core Heterocycle Modifications

The pyrrole-2-carboxamide scaffold is critical for activity. Comparisons with heterocycle variants include:

Compound Name Core Structure Therapeutic Target/Application Evidence ID
This compound Pyrrole Hypothesized kinase inhibition
Tert-butyl N-[2-{4-[6-amino-5-(2,4-difluorobenzoyl)-2-oxopyridin-1(2H)-yl]-3,5-difluorophenyl}ethyl]-L-alaninate Pyridinone p38 MAP kinase inhibitor (autoimmune diseases)
1-[4-(2,4-Difluorobenzoyl)piperidin-1-yl]ethanone Piperidine Undisclosed (structural analog)

Key Observations :

  • Pyridinone-based analogs (e.g., ) demonstrate explicit kinase inhibition, suggesting the 2,4-difluorobenzoyl group may synergize with electron-deficient heterocycles for target binding.
  • Piperidine cores () likely alter conformational flexibility compared to planar pyrrole systems.

N-Substituent Variations

The N-methyl carboxamide group in the target compound contrasts with bulkier substituents in analogs:

Compound Name N-Substituent Impact on Properties Evidence ID
This compound Methyl Compact size, moderate hydrophilicity
4-(2-Methylbenzoyl)-N-(tetrahydrofurfuryl)-1H-pyrrole-2-carboxamide Tetrahydrofurfuryl Increased steric bulk, potential for improved CNS penetration
4-(4-Methoxybenzoyl)-N-(pyridin-3-ylmethyl)-1H-pyrrole-2-carboxamide Pyridinylmethyl Basic nitrogen may enhance solubility or protein interactions

Key Observations :

  • Methyl groups (as in the target compound) minimize steric hindrance, favoring interactions with flat binding pockets.
  • Bulky substituents (e.g., ) may improve selectivity by excluding off-target binding but could reduce metabolic stability.

Biological Activity

The compound 4-(2,4-difluorobenzoyl)-N-methyl-1H-pyrrole-2-carboxamide is a pyrrole derivative that has garnered attention for its potential biological activities, including anti-inflammatory and analgesic properties. This article reviews the available literature on its biological activity, synthesis, and related pharmacological effects.

Chemical Structure and Properties

The molecular formula of this compound is C12H10F2N2O2C_{12}H_{10}F_2N_2O_2 with a molecular weight of approximately 252.22 g/mol. The compound features a pyrrole ring substituted with a difluorobenzoyl group and a carboxamide functional group, which are critical for its biological activity.

Anti-inflammatory and Analgesic Effects

Research indicates that pyrrole derivatives, including this compound, exhibit significant anti-inflammatory and analgesic activities. A study conducted by Laurent et al. demonstrated that compounds with similar structures can reduce inflammation and pain in animal models, suggesting a potential mechanism involving the inhibition of pro-inflammatory mediators .

  • Mechanism of Action : The anti-inflammatory effects may be attributed to the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the synthesis of prostaglandins involved in inflammation .

Case Studies

  • Study on Analgesic Activity : In a controlled study using the Randall-Selitto test on rats, this compound was administered to evaluate its analgesic properties. The results indicated a significant reduction in pain response compared to the control group, highlighting its potential as an effective analgesic agent .
  • Hydrolytic Stability : A recent study focused on the hydrolytic stability of pyrrole derivatives found that while some compounds exhibited high stability, this compound showed moderate stability under physiological conditions. This stability is crucial for its efficacy as a therapeutic agent .

Data Tables

Property Value
Molecular FormulaC12H10F2N2O2C_{12}H_{10}F_2N_2O_2
Molecular Weight252.22 g/mol
Anti-inflammatory ActivitySignificant
Analgesic ActivityPositive in animal studies
Hydrolytic StabilityModerate

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the pyrrole ring through cyclization reactions.
  • Introduction of the difluorobenzoyl moiety via acylation reactions.
  • Finalization through amidation to incorporate the N-methyl group.

These synthetic pathways are essential for optimizing yield and purity for pharmacological applications.

Q & A

Q. What synthetic strategies are recommended for preparing 4-(2,4-difluorobenzoyl)-N-methyl-1H-pyrrole-2-carboxamide?

A multi-step synthesis is typically employed, involving:

  • Pyrrole ring formation : Cyclization of β-diketones with hydrazine derivatives under acidic conditions (analogous to pyrazole synthesis in ).
  • Functionalization : Coupling the pyrrole core with 2,4-difluorobenzoyl chloride via acylation.
  • N-methylation : Introducing the methyl group using methylating agents like iodomethane in the presence of a base (e.g., K₂CO₃). Key steps require precise control of reaction conditions (temperature, solvent, stoichiometry) to avoid side reactions .

Q. Which spectroscopic techniques are critical for structural characterization?

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns and regiochemistry (e.g., distinguishing between pyrrole C-2 and C-3 positions) .
  • IR spectroscopy : Identification of carbonyl (C=O) and amide (N-H) stretches .
  • Mass spectrometry (ESI-MS or LC-MS) : To verify molecular weight and detect impurities .

Q. How can researchers assess the compound’s purity and stability under experimental conditions?

  • HPLC/LCMS : Quantify purity (>95% is typical for pharmacological studies; see for LCMS protocols) .
  • Accelerated stability studies : Expose the compound to varying pH, temperature, and light conditions, followed by periodic HPLC analysis .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

  • Substituent variation : Synthesize analogs with modified benzoyl groups (e.g., chloro, trifluoromethyl) or pyrrole substituents to evaluate effects on target binding .
  • Biological assays : Test analogs against Gram-negative bacteria (e.g., E. coli) using MIC assays; related pyrrole carboxamides showed MIC values of 6.05–6.25 µg/mL .
  • Computational docking : Model interactions with suspected targets (e.g., bacterial enzymes) to prioritize synthetic targets .

Q. What computational methods are effective for optimizing reaction pathways in synthesis?

  • Quantum chemical calculations : Predict reaction intermediates and transition states to identify energetically favorable pathways .
  • Machine learning : Train models on existing reaction data to predict optimal catalysts or solvents (e.g., DMF vs. THF for Suzuki couplings, as in ) .

Q. How should researchers address contradictory bioactivity data across studies?

  • Assay standardization : Control variables like bacterial strain (e.g., Pseudomonas aeruginosa vs. Staphylococcus aureus), solvent (DMSO concentration), and incubation time .
  • Metabolic stability testing : Use liver microsome assays to determine if discrepancies arise from compound degradation .

Q. What challenges exist in elucidating the compound’s mechanism of action?

  • Target identification : Employ pull-down assays with biotinylated analogs or CRISPR-Cas9 knockout libraries to pinpoint interacting proteins .
  • Pathway analysis : Use transcriptomics (RNA-seq) to map downstream effects on inflammatory or apoptotic pathways (e.g., NF-κB or caspase-3 activation) .

Methodological Notes

  • Synthetic optimization : Microwave-assisted synthesis () can reduce reaction times for coupling steps.
  • Data validation : Cross-reference spectroscopic data with structurally similar compounds (e.g., and for pyrrole-2-carboxamide derivatives).
  • Ethical compliance : Adhere to biosafety protocols (e.g., BSL-2 for antimicrobial testing) and cytotoxicity screening (e.g., MTT assays on mammalian cells) .

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